Cas no 2172602-01-4 (5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde)

5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- EN300-1594391
- 2172602-01-4
-
- インチ: 1S/C9H15N3O/c1-4-8(5-2)12-7(3)9(6-13)10-11-12/h6,8H,4-5H2,1-3H3
- InChIKey: ZTTINIDZQOXHSD-UHFFFAOYSA-N
- ほほえんだ: O=CC1=C(C)N(C(CC)CC)N=N1
計算された属性
- せいみつぶんしりょう: 181.121512110g/mol
- どういたいしつりょう: 181.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594391-0.05g |
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172602-01-4 | 0.05g |
$1152.0 | 2023-06-04 | ||
Enamine | EN300-1594391-1.0g |
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172602-01-4 | 1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1594391-0.25g |
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172602-01-4 | 0.25g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1594391-5000mg |
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172602-01-4 | 5000mg |
$3977.0 | 2023-09-23 | ||
Enamine | EN300-1594391-5.0g |
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172602-01-4 | 5g |
$3977.0 | 2023-06-04 | ||
Enamine | EN300-1594391-500mg |
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172602-01-4 | 500mg |
$1316.0 | 2023-09-23 | ||
Enamine | EN300-1594391-2500mg |
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172602-01-4 | 2500mg |
$2688.0 | 2023-09-23 | ||
Enamine | EN300-1594391-0.5g |
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172602-01-4 | 0.5g |
$1316.0 | 2023-06-04 | ||
Enamine | EN300-1594391-2.5g |
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172602-01-4 | 2.5g |
$2688.0 | 2023-06-04 | ||
Enamine | EN300-1594391-1000mg |
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2172602-01-4 | 1000mg |
$1371.0 | 2023-09-23 |
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Recent Advances in the Study of 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2172602-01-4)
The compound 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2172602-01-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the efficient synthesis of 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry approach. The compound's aldehyde functional group provides a versatile handle for further derivatization, making it a valuable intermediate in the development of novel bioactive molecules. Researchers have successfully coupled this compound with various amines and hydrazines to generate Schiff bases and hydrazone derivatives, which exhibit promising antimicrobial and anticancer activities.
In vitro studies have demonstrated that 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives exhibit moderate to strong inhibitory effects against a range of bacterial and fungal pathogens. Notably, some derivatives have shown selective activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, suggesting potential applications in addressing antibiotic resistance. Molecular docking studies indicate that these compounds may interact with key enzymes involved in microbial cell wall synthesis, providing a plausible mechanism of action.
Beyond antimicrobial applications, preliminary investigations into the anticancer potential of this compound have yielded encouraging results. Certain derivatives have displayed cytotoxic activity against various cancer cell lines, including breast (MCF-7) and lung (A549) adenocarcinoma cells, with IC50 values in the low micromolar range. Structure-activity relationship (SAR) studies suggest that the triazole core and aldehyde functionality are critical for maintaining biological activity, while modifications to the pentan-3-yl group can modulate potency and selectivity.
The compound's potential as a building block for pharmaceutical development is further supported by its favorable physicochemical properties. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate that 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives generally exhibit good drug-like characteristics, including acceptable solubility and permeability profiles. These properties make the compound an attractive starting point for lead optimization in drug discovery programs.
Future research directions for this compound include expanding the scope of its derivatives, optimizing synthetic routes for large-scale production, and conducting more comprehensive biological evaluations. Particular emphasis should be placed on elucidating the precise molecular targets and mechanisms of action for its bioactive derivatives. Additionally, in vivo studies will be crucial for validating the therapeutic potential observed in vitro and assessing pharmacokinetic properties.
In conclusion, 5-methyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde represents a promising scaffold in medicinal chemistry with demonstrated biological activities and potential for further development. Its versatility as a synthetic intermediate and the encouraging preliminary biological data position it as a compound worthy of continued investigation in the search for novel therapeutic agents.
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